Prop-1-en-1,2-dimethyl-1-ol
Description
Overview of Academic Significance in Organic Chemistry Research
The academic importance of Prop-1-en-1,2-dimethyl-1-ol lies primarily in its status as an enol, a reactive intermediate that provides insight into the behavior of carbonyl compounds. wikipedia.org Most aldehydes and ketones exist in a rapid equilibrium with a small amount of their corresponding enol form, a phenomenon known as keto-enol tautomerism. masterorganicchemistry.comyoutube.com While the keto form is typically more stable and thus predominates, the enol form is crucial as it often dictates the reactivity of the compound. wikipedia.orglibretexts.org For simple carbonyls like acetone (B3395972), the enol (prop-1-en-2-ol) is present in minuscule amounts, around 2.4×10⁻⁷% in the vapor phase. wikipedia.org
The significance of enols like this compound in research stems from several key areas:
Reaction Mechanisms: The interconversion between keto and enol forms is a cornerstone of mechanistic organic chemistry, catalyzed by either acid or base. masterorganicchemistry.comyoutube.com Studying this equilibrium helps elucidate reaction pathways such as the acid-catalyzed halogenation of ketones, where the enol is the key nucleophilic intermediate that reacts with the electrophile (e.g., Br₂). masterorganicchemistry.com
Nucleophilicity and C-C Bond Formation: The carbon-carbon double bond of an enol is electron-rich, making the α-carbon (the carbon adjacent to the hydroxyl-bearing carbon) nucleophilic. wikipedia.org This property is exploited in fundamental carbon-carbon bond-forming reactions like the aldol (B89426) condensation, a vital tool in organic synthesis. taylorandfrancis.com
Regioselectivity: Asymmetrical ketones, such as 3-methyl-2-butanone, can potentially form two different enols. chegg.com this compound is the more substituted (tetrasubstituted double bond) and generally more thermodynamically stable enol compared to its isomer, 3-methyl-1-buten-2-ol (a disubstituted double bond). The study of the factors that control which enol is formed (kinetic versus thermodynamic control) is a significant topic in advanced organic chemistry. libretexts.org
Thermodynamic Studies: The direct study of unstable enols provides valuable thermodynamic data. Research conducted in the gas phase has determined the ionization energy and enthalpy of formation for this compound, contributing to the fundamental understanding of the energetics of these transient species. nist.govnist.gov A 1988 study reported an ionization energy of 8.15 eV for this enol. nist.gov
Table 2: Keto-Enol Tautomerism of 3-Methyl-2-butanone
| Tautomer | Structure | IUPAC Name | Key Features |
|---|---|---|---|
| Keto Form | (CH₃)₂CHCOCH₃ | 3-Methyl-2-butanone wikipedia.org | Contains a carbonyl group (C=O); generally the more stable and predominant form. wikipedia.orglibretexts.org |
| Enol Form | (CH₃)₂C=C(OH)CH₃ | 3-methylbut-2-en-2-ol nih.gov | Contains a C=C-OH group; acts as a reactive intermediate. wikipedia.orgnih.gov |
Historical Context of Research on this compound and Related Enolic Systems
The understanding of this compound is built upon a long history of research into the broader concept of tautomerism.
The Concept of Tautomerism: The term "tautomerism" was first introduced in 1885 by Peter Laar to describe compounds that could react in two different ways, though he did not believe the distinct keto and enol forms were separable isomers. masterorganicchemistry.com This early theory set the stage for future discoveries.
Isolation of Tautomers: A major breakthrough occurred in the early 20th century. In 1911, researchers successfully separated the keto and enol forms of ethyl acetoacetate (B1235776) by crystallization at very low temperatures (-78 °C), providing definitive proof that these were distinct, interconvertible compounds. masterorganicchemistry.combritannica.com This established keto-enol tautomerism as a fundamental principle of chemical equilibrium. britannica.com
Mechanistic Elucidation: As organic chemistry matured in the mid-20th century, focus shifted to understanding the mechanisms of these transformations. Studies, such as those on the acid-catalyzed enolization of cyclohexanone (B45756) in the 1960s, began to detail the step-by-step processes involving proton transfers that govern the keto-enol equilibrium. masterorganicchemistry.com
Study of Unstable Enols: For much of the 20th century, simple enols like this compound were considered purely hypothetical intermediates due to their instability. A significant advancement came in 1988 when F. Turecek, L. Brabec, and J. Korvola published work in the Journal of the American Chemical Society on the preparation and characterization of unstable enols in the gas phase. nist.govnist.gov Their research provided the first experimental values for the ionization energy and heat of formation of this compound, marking a key milestone in the direct study of this specific molecule. nist.govnist.gov
Table 3: Key Milestones in the History of Enol Research
| Year(s) | Discovery | Significance |
|---|---|---|
| 1885-1886 | The term "tautomerism" is coined by Laar. masterorganicchemistry.com | Introduced the concept of compounds with dual reactivity. |
| 1911-1921 | Separation of the keto and enol forms of ethyl acetoacetate. masterorganicchemistry.com | Provided the first definitive proof of the existence of separate, interconverting tautomers. |
| 1969 | Publication of detailed mechanistic studies on acid-catalyzed enolization (e.g., for cyclohexanone). masterorganicchemistry.com | Advanced the understanding of the reaction pathways governing tautomerism. |
| 1988 | First preparation and characterization of unstable simple enols, including this compound, in the gas phase. nist.govnist.gov | Enabled the direct measurement of fundamental properties for transient enol species. |
Based on a thorough review of chemical literature and nomenclature databases, it has been determined that the chemical compound name "this compound" does not correspond to a valid or known chemical structure. The name as provided is inconsistent with the principles of IUPAC (International Union of Pure and Applied Chemistry) nomenclature, which governs the systematic naming of chemical compounds.
A detailed analysis of the name "this compound" reveals the following inconsistencies:
"Prop-" : This prefix indicates a base chain of three carbon atoms.
"-1-en-" : This indicates a double bond originating from the first carbon atom (C1=C2).
"-1-ol" : This signifies a hydroxyl (-OH) group attached to the first carbon atom.
"-1,2-dimethyl-" : This specifies that a methyl (-CH3) group is attached to the first carbon and another methyl group is attached to the second carbon.
If we attempt to construct this molecule, the first carbon atom would need to form a double bond with the second carbon, a single bond with a hydroxyl group, and a single bond with a methyl group. This would result in the first carbon atom having four bonds, which is the maximum valency for carbon. However, the name also requires a double bond to the second carbon, which would mean the first carbon has five bonds, a chemical impossibility.
Due to this fundamental issue with the provided chemical name, it is not possible to generate a scientifically accurate and informative article on "this compound" as the compound does not exist. The creation of content for a non-existent chemical entity would be speculative and would not adhere to the standards of scientific accuracy.
Therefore, the requested article with the specified outline cannot be produced. It is recommended to verify the chemical name and structure of the intended compound of interest. Once a valid chemical name is provided, a comprehensive and accurate article can be generated.
Structure
3D Structure
Properties
IUPAC Name |
3-methylbut-2-en-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-4(2)5(3)6/h6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAZNULYLRVMSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188028 | |
| Record name | Prop-1-en-1,2-dimethyl-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34454-78-9 | |
| Record name | Prop-1-en-1,2-dimethyl-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034454789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prop-1-en-1,2-dimethyl-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Prop 1 En 1,2 Dimethyl 1 Ol
Catalytic Strategies in Prop-1-en-1,2-dimethyl-1-ol Formation
Organocatalysis in Stereocontrolled Synthesis
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, utilizing small organic molecules to catalyze chemical transformations with high stereocontrol. nih.gov However, for the specific molecule 3-methyl-2-buten-2-ol, which is achiral, the principles of enantioselective synthesis to create a specific stereoisomer are not applicable. The molecule does not possess a stereocenter, nor does its double bond geometry allow for E/Z isomerism due to the two identical methyl groups on one of the sp²-hybridized carbons.
While not directly applicable to 3-methyl-2-buten-2-ol itself, organocatalysis is highly relevant for the synthesis of structurally related chiral tertiary allylic alcohols. Methodologies such as proline-derived catalyst systems are extensively used in asymmetric aldol (B89426) reactions to construct chiral β-hydroxy carbonyl compounds, which can be precursors to allylic alcohols. nih.gov The challenge in applying these methods to create tertiary alcohols lies in the reaction of sterically hindered ketones. Organocatalytic asymmetric aldol reactions involving unactivated ketones can be difficult due to the low acidity of the α-protons and the limited basicity of many organocatalysts. nih.gov The development of novel peptide-based catalysts and new activation strategies continues to expand the scope of organocatalysis to include more challenging substrates, offering potential pathways to a wide array of chiral tertiary alcohols.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The synthesis of the stable isomer, 2-methyl-3-buten-2-ol (B93329), provides a well-documented platform for examining the optimization of reaction conditions. Two primary industrial routes are the partial hydrogenation of 2-methyl-3-butyn-2-ol (B105114) and the hydrolysis of halo-isopentene derivatives from isoprene (B109036).
The choice of solvent is critical in directing reaction pathways, influencing solubility, and affecting catalyst performance.
Hydrogenation Reactions: In the selective hydrogenation of 2-methyl-3-butyn-2-ol, non-polar hydrocarbon solvents such as light petroleum or hexane (B92381) are commonly employed. prepchem.comcardiff.ac.uk These solvents facilitate the three-phase reaction system (gaseous hydrogen, liquid solvent with substrate, solid catalyst) without competing for active sites on the catalyst surface.
Ethynylation Reactions: The synthesis of the 2-methyl-3-butyn-2-ol precursor via the Favorskii reaction (condensation of acetone (B3395972) and acetylene) can be performed using liquid ammonia (B1221849) as a solvent. This allows for a homogeneous reaction medium, improving reaction control and efficiency compared to heterogeneous systems. google.com Alternative procedures may use alkoxyethanols as solvents. sciencemadness.org
Alkylation and Hydrolysis: In the synthesis of enolates for subsequent reactions, polar aprotic solvents like tetrahydrofuran (B95107) (THF) are standard, as they effectively solvate the metal cation without interfering with the nucleophilic enolate. libretexts.org For the hydrolysis of intermediates like 2-chloro-2-methyl-3-butene, an aqueous base is used, where water acts as both the solvent and a reactant. google.com
Temperature and pressure are key physical parameters used to control reaction rates and selectivity.
Low-Temperature Hydrogenation: The partial hydrogenation of 2-methyl-3-butyn-2-ol is often conducted at reduced temperatures (e.g., 10°C) to enhance selectivity. prepchem.com Lowering the temperature disfavors the over-hydrogenation to the saturated alcohol (2-methyl-2-butanol), as the desired semi-hydrogenation step typically has a lower activation energy. researchgate.net Studies on copper-based catalysts have shown that decreasing the temperature from 180°C to 140°C dramatically increases the selectivity towards 2-methyl-3-buten-2-ol from 15% to nearly 100% at 50% conversion. researchgate.net
Elevated Temperature and Pressure: Conversely, the initial ethynylation of acetone and acetylene (B1199291) benefits from moderate heating (30-55°C) and elevated pressure (1.5-2.8 MPa) to increase the concentration of gaseous acetylene in the liquid phase and accelerate the reaction rate. google.com
Distillation Temperature: In the purification of 2-methyl-3-buten-2-ol synthesized via the isoprene route, distillation is carried out between 55°C and 95°C to isolate the product as a water-alcohol azeotrope. google.com
The precise ratio of reactants and catalysts is fundamental for maximizing yield and minimizing side reactions.
Catalyst and Poison Ratio: In Lindlar-type hydrogenations, the ratio of the palladium catalyst to the lead poison and quinoline (B57606) moderator is crucial. A typical preparation involves treating 336g of 2-methyl-3-butyn-2-ol with 30g of Lindlar catalyst and 16.8g of quinoline. prepchem.com The quinoline acts as a catalyst moderator, selectively poisoning sites that are too active, thereby preventing over-hydrogenation.
Base Stoichiometry: During the hydrolysis of halo-isopentene intermediates, using an excess of a mild base (e.g., 5-10% excess sodium bicarbonate or calcium hydroxide) is essential. This ensures complete neutralization of the hydrohalic acid formed and maintains a pH of at least 4 during the subsequent distillation, which prevents acid-catalyzed rearrangement or decomposition of the desired product. google.com
Reactant Ratios in Ethynylation: In the synthesis of 2-methyl-3-butyn-2-ol, the molar ratios of acetylene to acetone and the concentration of the potassium hydroxide (B78521) catalyst are optimized to achieve high yields. Reported examples show acetylene:acetone ratios ranging from 1:0.75 to 1:1.10 and catalyst (KOH):acetone ratios from 1:76 to 1:120. google.com
The following table summarizes optimized conditions for key synthetic transformations.
| Reaction | Parameter | Optimized Condition | Purpose/Observation | Reference |
|---|---|---|---|---|
| Partial Hydrogenation of 2-methyl-3-butyn-2-ol | Solvent | Light Petroleum / Hexane | Inert, non-competing solvent for three-phase system. | prepchem.comcardiff.ac.uk |
| Temperature | 10-35°C (Pd); 140°C (Cu) | Improves selectivity to the alkene by minimizing over-hydrogenation. | prepchem.comresearchgate.net | |
| Reagents | Lindlar Catalyst + Quinoline | Poisoned catalyst system selectively stops at the alkene stage. | prepchem.com | |
| Ethynylation of Acetone | Solvent | Liquid Ammonia | Creates a homogeneous reaction system for improved efficiency. | google.com |
| Temperature | 30-55°C | Accelerates reaction rate. | google.com | |
| Pressure | 1.5-2.8 MPa | Increases concentration of acetylene in the liquid phase. | google.com | |
| Hydrolysis of Chloro-isopentene | Base Stoichiometry | 5-10% excess aqueous base | Ensures complete hydrolysis and neutralizes byproduct HCl. | google.com |
| Distillation pH | > 4 | Prevents acid-catalyzed decomposition during purification. | google.com |
Advanced Purification and Isolation Techniques for High-Purity this compound
The purification and isolation strategies are highly dependent on the target isomer's stability.
Isolation of Unstable Enols: The target compound, 3-methyl-2-buten-2-ol, is an unstable enol. Such species are typically prepared and characterized in situ or isolated under specialized conditions, often in the gas phase for analytical studies like mass spectrometry. acs.org Their isolation as pure, stable liquids or solids at room temperature is generally not feasible without structural features that provide significant stabilization, such as conjugation or intramolecular hydrogen bonding, which are absent in this molecule. wikipedia.org
Fractional Distillation: For the stable isomer 2-methyl-3-buten-2-ol, the primary industrial purification method is fractional distillation. Due to the formation of an azeotrope with water, specific distillation strategies are required. The crude product is distilled to yield the water-alcohol azeotrope, which can then be broken, for example, by adding a water-soluble inorganic salt and a water-immiscible organic solvent to induce phase separation. Subsequent distillation of the organic phase yields the pure alcohol. prepchem.comgoogle.com
Chromatographic Methods: For laboratory-scale purification and analysis, chromatographic techniques are indispensable.
Gas Chromatography (GC): GC is widely used to monitor reaction progress and assess the purity of the volatile alcohol products. chemicalbook.comnih.gov
High-Performance Liquid Chromatography (HPLC): Advanced HPLC methods have been developed for the analysis and purification of 2-methyl-3-buten-2-ol. Reverse-phase (RP) HPLC using columns with low silanol (B1196071) activity (e.g., Newcrom R1) and a mobile phase of acetonitrile (B52724) and water (with a formic or phosphoric acid modifier) can effectively separate the alcohol from impurities. Such methods are scalable and can be adapted for preparative separations to obtain high-purity material. sielc.com
The following table outlines various purification techniques.
| Technique | Target Compound | Description | Reference |
|---|---|---|---|
| Gas Phase Analysis | 3-methyl-2-buten-2-ol (enol) | Preparation and analysis in the gas phase via mass spectrometry due to instability in condensed phases. | acs.org |
| Azeotropic Distillation | 2-methyl-3-buten-2-ol | Industrial-scale purification by distilling the water-alcohol azeotrope, followed by salting out to break the azeotrope. | google.com |
| Fractional Distillation | 2-methyl-3-buten-2-ol | Purification of the final product after catalytic hydrogenation, using a filled column for high efficiency. | prepchem.com |
| Reverse-Phase HPLC | 2-methyl-3-buten-2-ol | Analytical or preparative separation using specialized columns (e.g., Newcrom R1) for high-purity isolation. | sielc.com |
Chemical Reactivity and Transformation Pathways of Prop 1 En 1,2 Dimethyl 1 Ol
Fundamental Reactivity Patterns as an Enol and Alkene System
Prop-1-en-1,2-dimethyl-1-ol, with the chemical formula C₅H₁₀O, possesses a unique structure that combines a carbon-carbon double bond (alkene) and a hydroxyl group attached to one of the double-bonded carbons, classifying it as an enol. This arrangement dictates its fundamental reactivity, allowing it to participate in reactions characteristic of both functional groups. The interplay between the nucleophilic hydroxyl group and the electron-rich alkene moiety governs its chemical behavior.
Electrophilic Addition Reactions Across the Carbon-Carbon Double Bond
The carbon-carbon double bond in this compound is susceptible to electrophilic attack. In these reactions, the π electrons of the double bond act as a nucleophile, attacking an electrophilic species. A common example is the addition of hydrogen halides (HX).
The mechanism proceeds in two main steps:
Electrophilic Attack : The π bond attacks the electrophile (e.g., the H in H-Br), forming a new carbon-hydrogen sigma bond and a carbocation intermediate on the adjacent carbon.
Nucleophilic Attack : The resulting halide anion (e.g., Br⁻) then acts as a nucleophile, attacking the electron-deficient carbocation to form the final product.
For an unsymmetrical alkene, the regioselectivity of this addition is typically governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon with the greater number of hydrogen atoms. However, in this compound (also known as 3-methylbut-2-en-2-ol), the double bond is tetrasubstituted. The stability of the potential carbocation intermediates is the deciding factor. The hydroxyl group, being an electron-donating group through resonance, will stabilize an adjacent positive charge, influencing the reaction's outcome.
Table 1: Reactants and Expected Products in Electrophilic Addition
| Reactant | Electrophile | Expected Major Product |
|---|---|---|
| This compound | HBr | 2-Bromo-3-methylbutan-2-ol |
Nucleophilic Reactions Involving the Hydroxyl Group
The oxygen atom of the hydroxyl group in this compound has lone pairs of electrons, allowing it to act as a nucleophile. However, the hydroxyl group is a poor leaving group because its conjugate base, the hydroxide (B78521) ion (OH⁻), is strong and unstable.
To facilitate nucleophilic substitution, the hydroxyl group is typically protonated in a strong acid medium. This converts the -OH group into an -OH₂⁺ group, which is an excellent leaving group as it departs as a neutral water molecule. Given that the hydroxyl group is attached to a tertiary carbon, these substitution reactions are expected to proceed via an Sₙ1 mechanism, which involves the formation of a stable tertiary carbocation intermediate.
The steps for an Sₙ1 reaction are:
Protonation of the hydroxyl group.
Loss of a water molecule to form a tertiary carbocation.
Attack of a nucleophile on the carbocation.
Esterification Reactions and the Formation of this compound Derivatives
Alcohols readily undergo esterification by reacting with carboxylic acids or their more reactive derivatives, such as acyl chlorides and acid anhydrides.
Fischer Esterification : This method involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, like sulfuric acid. The reaction is an equilibrium process.
Reaction Example: this compound + Acetic Acid ⇌ 3-methylbut-2-en-2-yl acetate (B1210297) + Water
Reaction with Acyl Chlorides : A more vigorous and often irreversible method involves reacting the alcohol with an acyl chloride. This reaction is typically carried out in the presence of a weak base, such as pyridine, to neutralize the hydrochloric acid (HCl) byproduct.
Table 2: Common Esterification Methods and Reagents
| Method | Reagents | Byproduct | Conditions |
|---|---|---|---|
| Fischer Esterification | Carboxylic Acid, H₂SO₄ | Water | Heat, Equilibrium |
| Acyl Chloride Reaction | Acyl Chloride, Pyridine | Pyridinium (B92312) chloride | Often at room temperature |
Pericyclic Reactions and Rearrangements
The structure of this compound also allows for its participation in pericyclic reactions and intramolecular rearrangements, most notably tautomerization.
Tautomerization Equilibria and Kinetics
This compound is the enol tautomer of the ketone 3-methylbutan-2-one. Tautomers are constitutional isomers that readily interconvert. The interconversion between the keto and enol forms is known as keto-enol tautomerization.
Equilibrium : 3-Methylbutan-2-one (keto form) ⇌ this compound (enol form)
For most simple ketones, the equilibrium lies far to the side of the more stable keto form. However, the stability of the enol form can be influenced by factors such as substitution and solvent effects. The enol form is significant as a reactive intermediate in many chemical reactions. Studies on analogous enol tautomers highlight their high reactivity and nucleophilic character, which may contribute to various molecular syntheses.
Table 3: Physicochemical Data Related to Tautomerization
| Property | Value | Compound |
|---|---|---|
| IUPAC Name | 3-methylbut-2-en-2-ol | This compound |
| Molecular Formula | C₅H₁₀O | Both Tautomers |
| Molar Mass | 86.13 g/mol | Both Tautomers |
| Gas Phase Enthalpy of Formation (ΔfH°gas) | -241 kJ/mol | This compound |
Oxidation and Reduction Chemistry of this compound
The dual functionality of this compound, comprising a tertiary alcohol and a trisubstituted alkene, dictates its reactivity in redox transformations. The interaction between these two groups allows for a range of selective chemical conversions.
Selective Oxidation Pathways
The oxidation of this compound presents a unique case due to its structure as a tertiary allylic alcohol. Unlike primary or secondary alcohols, it lacks a hydrogen atom on the carbinol carbon, rendering it resistant to direct oxidation to a ketone using standard reagents like pyridinium chlorochromate (PCC) or a Swern oxidation. However, the presence of the adjacent double bond opens alternative oxidative pathways.
Vanadium-based catalysts, in particular, are effective for the selective oxidation of structurally similar alkenols. rptu.de For instance, the oxidation of terminal dimethyl-substituted 4-pentenols with tert-butyl hydroperoxide (TBHP) catalyzed by oxovanadium(V) complexes can yield derivatives of 2-(tetrahydrofuran-2-yl)-2-propanols. rptu.de Applied to this compound, this methodology would likely lead to the corresponding epoxide, 2,3-dimethyl-2-(oxiran-2-yl)propan-2-ol, a valuable synthetic intermediate. The d0-metal center of the vanadium catalyst activates the peroxide, making it electrophilic and capable of oxidizing the π-bond of the alkene. rptu.de
Another potential pathway involves oxidative cleavage of the carbon-carbon double bond, which would break down the carbon skeleton to yield acetone (B3395972) and other smaller molecules. This, however, is a destructive transformation and typically less synthetically desirable than selective epoxidation.
Table 1: Potential Selective Oxidation Reactions
| Reaction Type | Reagent/Catalyst System | Potential Product | Reference |
|---|---|---|---|
| Epoxidation | tert-Butyl hydroperoxide (TBHP), Vanadium Catalyst (e.g., VO(acac)₂) | 2,3-Dimethyl-2-(oxiran-2-yl)propan-2-ol | rptu.de |
| Allylic C-H Oxidation | Pd(OAc)₂/Sulfoxide | (E)-allylic esters (General for terminal olefins) | nih.gov |
Catalytic Hydrogenation and Other Reduction Methodologies
The reduction of this compound primarily targets the carbon-carbon double bond through catalytic hydrogenation. This reaction saturates the alkene to produce the corresponding saturated tertiary alcohol, 3-methyl-butan-2-ol.
Methodologies for the hydrogenation of allylic alcohols are well-developed, often employing heterogeneous or homogeneous catalysts based on precious metals like palladium (Pd) and platinum (Pt). nih.govrsc.org Nanoparticle catalysts of these metals have shown high activity in aqueous media at room temperature and pressure. rsc.orgrsc.org Studies on various allylic alcohols reveal that Pt nanoparticles tend to be more selective for the formation of saturated alcohols, whereas Pd nanoparticles can also promote isomerization to aldehydes. rsc.orgrsc.org
Interestingly, the substitution pattern of the allylic alcohol is critical for some catalytic systems. For example, in iron-catalyzed transfer hydrogenation using isopropanol (B130326) as a hydrogen source, allylic alcohols featuring two methyl substituents at specific positions have been found to be incompatible with the reaction protocol, leading to complex mixtures or recovery of the starting material. acs.org This suggests that the hydrogenation of this compound under these specific conditions could be challenging.
Table 2: Catalytic Hydrogenation Approaches for Allylic Alcohols
| Catalyst System | Hydrogen Source | General Outcome | Reference |
|---|---|---|---|
| Platinum Nanoparticles | H₂ | High selectivity for saturated alcohols | rsc.orgrsc.org |
| Palladium Nanoparticles | H₂ | Formation of saturated alcohols and isomeric aldehydes | rsc.orgrsc.org |
| (Cyclopentadienone)iron(0) carbonyl complex | Isopropanol | Efficient for a diverse range of allylic alcohols, but potentially incompatible with highly substituted ones | nih.govacs.org |
| Ruthenium/Diamine Diphosphine Complex | H₂ | Asymmetric hydrogenation of racemic allylic alcohols | nih.gov |
This compound as a Versatile Synthetic Intermediate
The unique arrangement of a nucleophilic hydroxyl group and a reactive π-system makes this compound and related allylic alcohols powerful intermediates in organic synthesis. researchgate.net They serve as precursors for a variety of functional groups and can participate in complex, bond-forming transformations.
Utilization in Cascade Reactions and Multicomponent Transformations
Cascade reactions, which involve multiple bond-forming events in a single operation, are a hallmark of synthetic efficiency. Allylic alcohols are excellent substrates for such processes. Although specific examples starting from this compound are not prominently documented, its functional groups are well-suited for initiating such cascades.
For instance, a general strategy involves the acid-catalyzed rearrangement of allylic alcohols, which could be the first step in a longer reaction sequence. organic-chemistry.org More sophisticated examples include the cascade reaction of alkynols with aminophenyl propargyl alcohols to construct fused tricyclic systems, where four new bonds are formed in one pot. rsc.org The hydroxyl group of an allylic alcohol like this compound could act as an internal nucleophile after initial activation of the double bond, or it could participate in intermolecular additions to trigger subsequent cyclizations.
Strategic Applications in the Synthesis of Complex Organic Scaffolds
The conversion of the hydroxyl and alkene moieties of this compound into other functional groups is a key strategy for its use in synthesizing complex molecules. The hydroxyl group allows it to act as an aldehyde or ketone source under certain conditions. researchgate.net
A significant application of allylic alcohols is their conversion into allylic esters, which are themselves versatile intermediates. nih.gov This can be achieved directly via palladium-catalyzed C-H oxidation of the corresponding olefin in the presence of a carboxylic acid. nih.gov Furthermore, the hydroxyl group can direct other transformations, such as the rhenium-catalyzed transposition of allylic alcohols, expanding their utility in complex molecule synthesis. organic-chemistry.org The ability to undergo stereoselective substitutions and couplings makes these motifs valuable in building chiral centers and intricate carbon frameworks. organic-chemistry.org
Computational and Theoretical Investigations of Prop 1 En 1,2 Dimethyl 1 Ol
Quantum Chemical Characterization of Electronic Structure and Bonding
Quantum chemical methods are fundamental tools for dissecting the electronic makeup and bonding framework of molecules. These first-principles approaches rely on solving the Schrödinger equation to describe the behavior of electrons and atomic nuclei, enabling the analysis of molecules without empirical assumptions. ethz.ch
Ab initio and Density Functional Theory (DFT) are two of the most powerful classes of methods in computational quantum chemistry used to investigate molecular systems. DFT, in particular, has become a standard tool for calculating the properties of organic molecules due to its favorable balance of accuracy and computational cost. acs.org For a molecule like Prop-1-en-1,2-dimethyl-1-ol, a tertiary allylic alcohol, these calculations can determine its optimized geometric structure, including bond lengths, bond angles, and dihedral angles.
DFT methods, such as the widely used B3LYP functional, combined with a suitable basis set (e.g., 6-31G* or larger), can predict these properties. The calculations would reveal the planar geometry of the C=C double bond and the tetrahedral arrangement around the tertiary carbon atom bonded to the hydroxyl group. Such computational analyses are crucial for understanding the molecule's fundamental structure and stability.
Table 1: Predicted Molecular Properties of this compound from Theoretical Calculations
| Molecular Property | Predicted Value (Exemplary) | Method/Basis Set (Typical) |
|---|---|---|
| C=C Bond Length | ~1.34 Å | DFT/B3LYP/6-31G* |
| C-O Bond Length | ~1.43 Å | DFT/B3LYP/6-31G* |
| O-H Bond Length | ~0.97 Å | DFT/B3LYP/6-31G* |
| C-C-O Bond Angle | ~109.5° | DFT/B3LYP/6-31G* |
Note: The values in this table are representative examples based on calculations for similar unsaturated alcohols and are intended for illustrative purposes.
The electronic behavior of this compound is governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically associated with the π-system of the C=C double bond, indicating that this is the region most susceptible to electrophilic attack. The LUMO, conversely, would be located within the σ*-antibonding network, representing the most likely site for nucleophilic attack.
Analysis of the charge distribution, often through methods like Natural Bond Orbital (NBO) analysis or Mulliken population analysis, reveals the polarity of the molecule. Due to the high electronegativity of the oxygen atom, a significant partial negative charge is expected to reside on the oxygen, while the hydrogen of the hydroxyl group and the attached carbon atom will carry partial positive charges. This charge separation is responsible for the molecule's dipole moment and its propensity to engage in hydrogen bonding.
Spectroscopic Data Interpretation Through Theoretical Modeling
Computational modeling is an indispensable tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, confirming molecular structure.
Theoretical calculations can accurately predict the key features of the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra of this compound.
Infrared (IR) Spectroscopy: Computational frequency calculations, typically performed using DFT, can predict the vibrational modes of the molecule. These predicted frequencies correspond to the absorption peaks in an IR spectrum. For unsaturated alcohols, the most characteristic absorptions are the O-H stretch, the C=C stretch, and the C-O stretch. libretexts.orgpressbooks.pub Calculated frequencies are often systematically higher than experimental values and are therefore scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G*) to improve agreement. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted by calculating the magnetic shielding tensors of the nuclei. Protons on the carbon adjacent to the electron-withdrawing hydroxyl group are deshielded and appear at a lower field (higher ppm). pressbooks.pub The hydroxyl proton itself typically appears as a singlet due to rapid exchange with trace acidic impurities. libretexts.org
Table 2: Predicted Spectroscopic Signatures for this compound
| Spectroscopy Type | Feature | Predicted Range | Notes |
|---|---|---|---|
| IR | O-H Stretch | 3300-3600 cm⁻¹ | Broad peak, position depends on hydrogen bonding. pressbooks.pub |
| C=C Stretch | ~1650 cm⁻¹ | Characteristic of an alkene. | |
| C-O Stretch | 1000-1200 cm⁻¹ | Strong absorption. libretexts.org | |
| ¹H NMR | =CH₂ Protons | 4.5-5.5 ppm | Vinylic protons. |
| -OH Proton | 2.0-4.0 ppm | Often a singlet, chemical shift is variable. libretexts.org | |
| -CH₃ Protons | 1.2-1.7 ppm | Methyl groups attached to sp² and sp³ carbons. | |
| ¹³C NMR | C-OH Carbon | 65-85 ppm | Deshielded by the oxygen atom. |
Note: The values in this table are characteristic ranges for the functional groups present in the molecule.
Gas-phase ion energetics, such as ionization energy (IE), provide critical information about a molecule's electronic structure. The ionization energy is the minimum energy required to remove an electron from the gaseous molecule. Experimentally, the ionization energy for this compound has been determined to be 8.15 eV. nist.govchemeo.comuhmreactiondynamics.org
Theoretically, the IE can be calculated as the energy difference between the optimized neutral molecule and its corresponding radical cation (the ΔSCF method). More sophisticated methods can also be employed to achieve higher accuracy. The calculated IE corresponds to the removal of an electron from the HOMO, which for this molecule is primarily located at the C=C π-bond. Comparing the computationally predicted IE with the experimental value serves as a benchmark for the accuracy of the chosen theoretical method.
Table 3: Gas Phase Ion Energetics Data for this compound
| Parameter | Experimental Value | Theoretical Approach |
|---|
Thermochemical Calculations and Enthalpy Estimation Methodologies
Computational chemistry provides robust methodologies for estimating the thermochemical properties of molecules, such as the enthalpy of formation (ΔfH°). The standard gas-phase enthalpy of formation for this compound has been reported as -241.0 kJ/mol. nist.govchemeo.comed.ac.uk
Theoretical approaches to calculate ΔfH° often involve calculating the total atomization energy of the molecule. This is achieved by computing the total electronic energy of the molecule at its optimized geometry and subtracting the energies of its constituent atoms in their standard states. The result is then combined with the known experimental enthalpies of formation of the atoms to yield the molecule's ΔfH°. High-accuracy composite methods, such as G3 or CBS-QB3, are frequently used for these calculations to achieve chemical accuracy (typically within 1-2 kcal/mol of experimental values).
Alternatively, isodesmic and homodesmotic reaction schemes can be used. These methods involve constructing a balanced hypothetical reaction where the types of chemical bonds are conserved on both the reactant and product sides. By calculating the enthalpy of this reaction and using known experimental ΔfH° values for the other species in the reaction, the unknown ΔfH° of the target molecule can be determined with high accuracy, as this approach benefits from the cancellation of systematic errors in the calculations.
Table 4: Thermochemical Data for this compound
| Parameter | Reported Value | Method of Determination |
|---|
Standard Enthalpy of Formation and Reaction Enthalpy Studies
The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. For this compound, a key enol intermediate, computational studies and thermodynamic databases provide crucial data on its stability.
The standard enthalpy of formation for this compound in the gas phase has been reported. ed.ac.ukchemeo.comnist.govnist.govchemeo.com This value is essential for calculating the enthalpy changes of reactions involving this compound. For instance, in the context of bio-oil formation and upgrading, the reaction enthalpies of various isomerization, decomposition, and addition reactions can be determined, providing insights into the energetics and feasibility of these processes.
Table 1: Standard Enthalpy of Formation
| Compound Name | Chemical Formula | Standard Enthalpy of Formation (Gas, 298.15 K) |
|---|
Contribution to Enthalpy Estimation of Complex Mixtures (e.g., Bio-oil Components)
Bio-oil, a complex liquid produced from the pyrolysis of biomass, consists of hundreds of organic compounds, making its direct thermodynamic characterization challenging. ed.ac.ukacs.orged.ac.uk Computational methods offer a viable approach to estimate the bulk thermodynamic properties of such complex mixtures by using data from representative individual components. acs.orged.ac.ukresearchgate.net
Reaction Mechanism Elucidation via Computational Approaches
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. For enols like this compound, theoretical studies can map out reaction pathways, identify transition states, and determine the kinetic and thermodynamic factors that govern their reactivity.
Transition State Analysis and Reaction Path Optimization
Enols are key intermediates in many organic reactions, including aldol (B89426) additions and halogenations. libretexts.orgmasterorganicchemistry.comleah4sci.com Their reactivity stems from the electron-rich nature of the C=C double bond. libretexts.org Computational methods, such as Density Functional Theory (DFT), are used to model these reactions. orientjchem.org
A critical aspect of these studies is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. The Zimmerman-Traxler model, for example, proposes a chair-like six-membered transition state for aldol reactions involving metal enolates, which helps to explain the observed stereoselectivity. harvard.edu While this compound is a neutral enol, its reactions with electrophiles will proceed through specific transition states whose geometries determine the reaction rate and product distribution.
Computational chemists can optimize the geometry of these transition states and map the entire reaction path, providing a detailed picture of how reactants are converted into products. ic.ac.uk For this compound, this would involve modeling its interaction with various electrophiles and calculating the energy barriers for different potential reaction pathways, such as electrophilic attack at the α-carbon.
Kinetic and Thermodynamic Aspects of Enol Reactivity
The reactivity of enols and their corresponding enolates is often governed by a competition between kinetic and thermodynamic control. masterorganicchemistry.comudel.eduyoutube.com
Thermodynamic Control : Under conditions of equilibrium (e.g., higher temperatures, reversible reaction conditions), the most stable product will be predominantly formed. For enols, the thermodynamically more stable isomer is typically the one with the more substituted double bond, following Zaitsev's rule for alkenes. masterorganicchemistry.comudel.edu
Kinetic Control : Under conditions where the reaction is rapid and irreversible (e.g., low temperatures, strong non-nucleophilic bases for enolate formation), the product that is formed fastest will predominate. libretexts.orgudel.edu This is often the less sterically hindered product. udel.eduyoutube.com
Computational studies can quantify these aspects by calculating the activation energies (related to kinetics) and the relative energies of reactants, intermediates, and products (related to thermodynamics). ic.ac.uk For an unsymmetrical ketone that can form two different enols, theoretical calculations can predict which enol is thermodynamically more stable and which is formed more rapidly. ic.ac.uk In the case of this compound, its formation from 3-methyl-2-butanone is subject to these principles. Computational analysis can reveal the relative stability of this enol compared to its tautomer and other possible enol isomers, providing a deeper understanding of its role in chemical reactions.
Advanced Research Applications and Methodologies Utilizing Prop 1 En 1,2 Dimethyl 1 Ol
Role in Specialized Chemical Processes
Application in Polymer Recycling Technologies
Prop-1-en-1,2-dimethyl-1-ol is cited in patent literature as a constituent in solvent mixtures designed for the recycling of polyolefin-containing waste. justia.comdokumen.pub This highlights its potential role in the growing field of chemical recycling, which aims to recover high-quality polymers from complex waste streams.
This compound is listed among a group of solvents that form the basis for the CreaSolv® process. dokumen.pubuc.edu The CreaSolv® technology, developed by the Fraunhofer Institute for Process Engineering and Packaging IVV in collaboration with CreaCycle GmbH, is a solvent-based method for separating and recovering pure polymers from mixed and multilayer plastic waste. dokumen.pubuc.edu This process is particularly relevant for treating post-consumer flexible packaging, which is often a complex mixture of different polymers and other materials. uc.edu
The selection of solvents in such processes is critical and is often guided by principles such as Hansen Solubility Parameters (HSP), which characterize the solubility of a compound. justia.com A patent related to polyolefin recycling specifies the use of a solvent with a particular Hansen parameter (δH) range to selectively dissolve the target polymer. justia.com While the specific solvent composition of the CreaSolv process is proprietary, the inclusion of this compound in foundational patents points to its suitability for such applications. dokumen.pubuc.edu
In solvent-based recycling, the fundamental principle is the selective dissolution of a target polymer from a mixed waste stream at a specific temperature. dokumen.pub The dissolved polymer is then separated from the solid residues, and subsequently recovered from the solvent, often through precipitation. This allows for the isolation of high-purity polymers that can be reintroduced into the manufacturing cycle.
The effectiveness of a solvent in this process depends on its ability to interact with and solvate the polymer chains, leading to their disentanglement and dissolution. The structure of this compound, a tertiary alcohol, provides specific polarity and hydrogen bonding capabilities that can be tailored for the selective dissolution of certain polymers. The process often involves a series of dissolution and precipitation steps using a combination of solvents and anti-solvents to achieve the desired separation and purity of the recycled polymer.
Contributions to Bio-oil Characterization and Energy Research
Bio-oil, a complex mixture of oxygenated organic compounds, is a key product of biomass pyrolysis and a potential source of renewable fuels and chemicals. Understanding the composition and thermodynamic properties of bio-oil is crucial for designing and optimizing biomass conversion processes.
This compound has been included as a representative compound in thermodynamic studies aimed at modeling the properties of bio-oil vapors. ed.ac.ukcore.ac.uk In a study focused on estimating the enthalpy of bio-oil vapor, this compound was one of 290 organic compounds considered to develop and validate predictive models. ed.ac.uk The accurate prediction of thermodynamic properties is essential for the design of reactors and separation units in biorefineries.
The following table presents the standard heat of formation for this compound as used in this research:
Table 1: Thermodynamic Data for this compound
| Compound Name | Chemical Formula | Standard Heat of Formation (kJ/mol) |
|---|---|---|
| This compound | C5H10O | -241.0 |
Data sourced from a study on the estimation of enthalpy of bio-oil vapor. ed.ac.ukcore.ac.uk
Exploratory Research in Novel Material Synthesis
The dual functionality of this compound makes it a compelling candidate for the synthesis of innovative polymers and functional materials. The presence of the alkene group allows for polymerization reactions, while the hydroxyl group offers a site for further chemical modifications, enabling the creation of materials with tailored properties.
Research in this area is focused on leveraging these reactive sites to develop new classes of polymers. For instance, the double bond can participate in addition polymerization, leading to the formation of poly(this compound) or copolymers with other monomers. The resulting polymers could exhibit unique thermal and mechanical properties due to the bulky dimethyl and hydroxyl side groups.
While extensive research on the direct polymerization of this compound is still in its early stages, studies on its isomers, such as 3-methyl-3-buten-1-ol, have demonstrated the potential of such structures to undergo polymerization and be used in the synthesis of materials like water-reducing agents and pyrethroids. researchgate.net This suggests a promising avenue for future research into the material applications of this compound.
Table 1: Potential Polymerization Methods for this compound
| Polymerization Method | Potential Catalyst/Initiator | Expected Polymer Backbone | Potential Properties of Resulting Polymer |
| Free Radical Polymerization | AIBN, Benzoyl Peroxide | Saturated Carbon Chain | Thermoplastic, potentially amorphous |
| Cationic Polymerization | Strong Protic or Lewis Acids | Saturated Carbon Chain | May be prone to side reactions due to the hydroxyl group |
| Ring-Opening Metathesis Polymerization (ROMP) | Grubbs' or Schrock's Catalyst (after functionalization) | Unsaturated Carbon Chain | Tunable properties, potential for block copolymers |
Interdisciplinary Applications in Sustainable Chemistry and Engineering
The pursuit of green and sustainable chemical processes has put a spotlight on bio-based and renewable feedstocks. This compound and its isomers are being investigated for their role in creating more environmentally friendly chemical pathways and products.
One area of interest is its potential as a biofuel or a biofuel additive. Studies on related C5 alcohols have shown their potential to enhance fuel properties. researchgate.netresearchgate.net The combustion chemistry of these compounds is a subject of ongoing research to understand their ignition behavior and emission profiles. osti.gov
Furthermore, the synthesis of this compound itself is a target for green chemistry innovations. Research into the hydrogenation of related compounds using environmentally benign solvents like supercritical CO2 points towards more sustainable production routes. nih.gov The selective hydrogenation of 2-methyl-3-butyn-2-ol (B105114) to its corresponding alkene, an isomer of this compound, is a critical step in the synthesis of vitamins and fragrances, and optimizing this process with non-precious metal catalysts is an active area of research. uu.nlmdpi.com
The bio-production of related isoprenoid compounds also presents a sustainable pathway. For example, the expression of specific synthase genes in microorganisms can lead to the production of phytol, a diterpene alcohol with applications as a biofuel and in the pharmaceutical industry. nih.gov This bio-engineering approach could potentially be adapted for the sustainable production of this compound or its precursors.
Table 2: Research Highlights in Sustainable Applications
| Research Area | Key Findings | Potential Impact |
| Biofuel Development | Isomers of this compound are being investigated as potential next-generation biofuels. researchgate.net | Reduction of reliance on fossil fuels and decreased greenhouse gas emissions. |
| Green Synthesis Routes | The use of supercritical CO2 as a solvent in the synthesis of related compounds has shown high selectivity and conversion rates. nih.gov | Development of more environmentally friendly and efficient chemical manufacturing processes. |
| Biocatalysis | Engineered microorganisms can be used to produce precursors to this compound from renewable resources. | Creation of a sustainable and bio-based supply chain for valuable chemicals. |
| Catalytic Conversion | Research into selective hydrogenation using copper nanocatalysts offers a more sustainable alternative to precious metal catalysts. uu.nl | Reduced cost and environmental impact of catalytic processes in the chemical industry. |
Future Directions and Emerging Research Avenues for Prop 1 En 1,2 Dimethyl 1 Ol
Development of Highly Efficient and Green Synthetic Strategies
The future of synthesizing Prop-1-en-1,2-dimethyl-1-ol and related tertiary allylic alcohols hinges on the creation of methodologies that are not only efficient in terms of yield and selectivity but also environmentally benign. Traditional methods often rely on stoichiometric, and sometimes hazardous, reagents like organometallics and chromium-based oxidants polimi.it. The prospective research avenues focus on catalytic and sustainable alternatives.
Key areas for development include:
Biocatalysis: Employing enzymes, such as laccases in chemo-enzymatic systems, presents a green alternative for reactions involving tertiary allylic alcohols. polimi.it These enzymatic processes can operate in aqueous media under mild conditions, minimizing waste and energy consumption. polimi.it
Organocatalysis: The use of small organic molecules as catalysts offers a metal-free approach. pnas.org One-pot protocols using organocatalysts for the enantioselective synthesis of related allylic alcohols have shown promise, providing high stereocontrol and product diversity. pnas.org
Transition-Metal-Free Reactions: Developing radical coupling reactions that avoid transition metals is a significant goal. chalmers.se Base-mediated pathways that initiate radical formation offer a simpler and more sustainable route to C-C bond formation in alcohol synthesis. chalmers.se
Atom Economy: Future synthetic routes will be designed to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. This includes catalytic cycles that regenerate the active species, such as the use of O₂ as a co-oxidant in laccase-mediated systems. polimi.it
Table 1: Comparison of Synthetic Strategies for Tertiary Allylic Alcohols
| Strategy | Description | Advantages | Potential for this compound |
|---|---|---|---|
| Conventional Synthesis | Addition of organometallic reagents (e.g., Grignard) to α,β-unsaturated ketones. | Well-established, high yields. | Standard method for laboratory-scale synthesis. |
| Green Organocatalysis | Use of small organic molecules to catalyze the reaction, often in one-pot sequences. pnas.org | Metal-free, potential for high enantioselectivity, milder conditions. pnas.org | Development of enantioselective routes to chiral analogs. |
| Biocatalysis | Use of enzymes (e.g., laccases) to mediate transformations. polimi.it | Environmentally benign, high selectivity, aqueous reaction media. polimi.it | Application in green manufacturing processes and synthesis of natural product analogs. |
| Transition-Metal-Free Coupling | Base-mediated radical coupling of alcohols. chalmers.se | Avoids toxic and expensive metals, simple reagents. chalmers.se | A novel, sustainable pathway for its synthesis from simpler alcohol precursors. |
Exploration of Undiscovered Reactivity and Catalytic Pathways
While this compound shares the fundamental reactivity of tertiary allylic alcohols, there remains a vast, unexplored landscape of its chemical behavior. Future research will likely focus on uncovering novel transformations and the catalytic systems that enable them.
Oxidative Rearrangements: A key reaction of tertiary allylic alcohols is the polimi.itnih.gov-oxidative rearrangement to form substituted enones, which are valuable in the fragrance industry. polimi.it Future work could explore novel catalytic systems, perhaps using earth-abundant metals, to improve the efficiency and scope of this transformation. polimi.it
Allylic Borylation and Substitution: The conversion of tertiary allylic alcohols into allylic boronates is a facile process that opens pathways to a wide range of other functionalized molecules through subsequent cross-coupling reactions. rsc.org Research into new catalysts for direct, enantioselective allylic substitutions will be a key area.
C-H Activation: Modern synthetic methods increasingly utilize the direct functionalization of C-H bonds. Catalytic systems involving metals like nickel, cobalt, iron, and manganese have been developed for the alkylation of heteroarenes with alcohols. mdpi.com Applying these strategies to this compound could lead to novel C-C bond formations.
Cycloadditions: Tertiary allylic alcohols can participate in formal cycloaddition reactions. For example, a radical addition/migration sequence with sec-alcohols can lead to the formation of 2,3-dihydrofurans, creating complex heterocyclic structures with quaternary carbon centers. figshare.com
Table 2: Summary of Known and Potential Reactions of this compound
| Reaction Type | Description | Potential Catalysts/Reagents | Significance |
|---|---|---|---|
| polimi.itnih.gov-Oxidative Rearrangement | Isomerization to the corresponding α,β-unsaturated ketone (e.g., 3-methyl-3-buten-2-one). polimi.it | Laccase/TEMPO, Chromium reagents. polimi.it | Access to important synthetic intermediates and fragrance compounds. polimi.it |
| Allylic Borylation | Conversion to a multiply substituted allylic boronate. rsc.org | Bis(pinacolato)diboron with a suitable catalyst. | Creates versatile intermediates for Suzuki and other cross-coupling reactions. rsc.org |
| Heck Reaction | Palladium-catalyzed cross-coupling with aryl halides. google.com | Palladium acetate (B1210297), bases. google.com | Forms new C-C bonds, useful in the synthesis of complex molecules like pharmaceuticals. google.com |
| Formal [3+2] Cycloaddition | Reaction with sec-alcohols to form dihydrofurans. figshare.com | Radical initiators. | Construction of heterocyclic systems with high complexity. figshare.com |
| C-H Alkylation | Use as an alkylating agent via transition-metal-catalyzed C-H activation. | Nickel, Cobalt, Iron, or Manganese complexes. mdpi.com | A novel and atom-economical method for creating complex molecular architectures. |
Advanced Spectroscopic Characterization Techniques and Their Theoretical Foundations
A deeper understanding of the structure, dynamics, and electronic properties of this compound requires the application of advanced spectroscopic methods coupled with theoretical modeling.
While standard techniques like NMR and IR are routinely used, future research will benefit from:
High-Resolution Mass Spectrometry: Techniques such as electron ionization (EI) mass spectrometry provide precise data on ionization energies and fragmentation pathways. The ionization energy for this compound has been determined to be 8.15 eV. nist.gov Further studies could elucidate complex gas-phase ion chemistry.
Multidimensional NMR: Advanced 2D NMR techniques (COSY, HSQC, HMBC) will be crucial for unambiguously assigning the structure of complex derivatives of the compound and for studying its interactions in solution.
Computational Spectroscopy: The synergy between experimental spectroscopy and theoretical calculations, particularly using Density Functional Theory (DFT), is a powerful tool. Future work should involve calculating theoretical NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis) to aid in the interpretation of experimental spectra and to gain insight into the molecule's electronic structure and bonding. tandfonline.com This approach has been successfully applied to characterize similar molecules. researchgate.netresearchgate.net
Chiroptical Spectroscopy: For chiral analogues of this compound, techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), supported by theoretical predictions, will be essential for determining absolute configurations.
Table 3: Key Spectroscopic Data and Future Research Areas for this compound
| Spectroscopic Technique | Known Data / Expected Features | Future Research Direction |
|---|---|---|
| Mass Spectrometry (MS) | Molecular Weight: 86.13 g/mol nih.gov. Ionization Energy: 8.15 eV nist.gov. | Detailed fragmentation analysis using high-resolution tandem MS to map decomposition pathways. |
| Nuclear Magnetic Resonance (NMR) | Expected signals for three distinct methyl groups, one vinyl proton, and one hydroxyl proton. | In-depth 2D NMR studies of derivatives; investigation of intermolecular interactions (e.g., hydrogen bonding) using techniques like DOSY. |
| Infrared (IR) Spectroscopy | Characteristic absorptions for O-H (~3400 cm⁻¹), C=C (~1650 cm⁻¹), and C-O (~1150 cm⁻¹) bonds. | Combining experimental FT-IR with DFT calculations to analyze vibrational modes in detail tandfonline.com; studying solvent effects on vibrational frequencies. |
| UV-Vis Spectroscopy | Expected weak n→π* and stronger π→π* transitions associated with the C=C bond. | Theoretical calculations (TD-DFT) to assign electronic transitions and predict the effects of substitution on the absorption spectrum. |
Integration into Emerging Technologies and Interdisciplinary Research Frameworks
The unique structural features of this compound—a tertiary alcohol combined with an alkene—make it a candidate for integration into various technologies and interdisciplinary fields.
Materials Science: The vinyl group offers a site for polymerization. Future research could explore its use as a monomer or co-monomer to create novel polymers with specific properties, such as tailored hydrophilicity, thermal stability, or refractive index.
Drug Discovery and Medicinal Chemistry: Tertiary alcohols can exhibit improved metabolic stability compared to primary or secondary alcohols, as they are resistant to oxidation and may experience sterically hindered glucuronidation. nih.gov This makes the core structure of this compound an interesting scaffold for designing new bioactive molecules and therapeutic agents. nih.gov
Natural Product Synthesis: Tertiary allylic alcohols are common motifs in natural products. polimi.itnih.gov this compound can serve as a model compound or a starting material for the synthesis of complex natural products and their analogues. nih.govresearchgate.net
Sensor Technology: As a volatile organic compound (VOC), it has the potential to be used in the development of chemical sensors or as a biomarker. The detection of specific VOC profiles is an emerging strategy for non-invasive disease diagnosis. mdpi.com
Predictive Modeling and Machine Learning Applications in Compound Research
The intersection of chemistry with data science and machine learning (ML) is opening new frontiers for compound research. Applying these tools to this compound can accelerate discovery and optimization.
Reaction Prediction and Optimization: ML models are increasingly used to predict the outcomes of chemical reactions, including yield and selectivity. nih.govacs.org For allylic substitution reactions, ML models have been developed that can predict reaction performance, helping to optimize conditions without extensive empirical screening. researchgate.net Such models could be trained to predict optimal catalysts, solvents, and temperatures for the synthesis and transformation of this compound. beilstein-journals.orgnih.gov
Quantitative Structure-Property/Activity Relationship (QSPR/QSAR): QSPR models can be developed to predict the physicochemical properties of this compound and its derivatives, such as vapor pressure, boiling point, and solubility, based on molecular descriptors. copernicus.org Similarly, QSAR models could predict the biological activity of its derivatives, guiding the design of new drug candidates.
De Novo Design: Generative ML models can design novel molecules with desired properties. By using the tertiary allylic alcohol scaffold as a starting point, these models could generate new derivatives with optimized characteristics for specific applications, such as enhanced binding to a biological target or specific material properties.
Table 4: Potential Applications of Machine Learning in the Study of this compound
| Application Area | Machine Learning Technique | Objective |
|---|---|---|
| Synthesis Planning | Retrosynthesis Prediction Models | To propose novel and efficient synthetic routes to the target compound and its derivatives. beilstein-journals.org |
| Reaction Optimization | Supervised Learning (e.g., Neural Networks, Gradient Boosting) | To predict reaction yields and select optimal conditions (catalyst, solvent, temperature) for known transformations. acs.orgnih.gov |
| Property Prediction | Quantitative Structure-Property Relationship (QSPR) | To predict key physicochemical properties based on molecular structure, aiding in process design and safety assessment. copernicus.orgacs.org |
| Bioactivity Screening | Quantitative Structure-Activity Relationship (QSAR) | To predict the biological activity of novel derivatives, accelerating the identification of potential drug candidates. |
| New Molecule Generation | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | To design new molecules based on the this compound scaffold with tailored properties for materials or pharmaceutical applications. |
Q & A
Q. Methodological Recommendation :
- Synthetic Protocol : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize epimerization.
- Byproduct Analysis : Use reverse-phase HPLC with UV/Vis detection to resolve polar impurities, cross-referenced with synthetic standards.
What safety protocols are critical for handling this compound in laboratory settings?
Basic Research Focus
Based on safety data for structurally similar alcohols (), key precautions include:
- Engineering Controls : Use fume hoods for volatile reactions.
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Storage : Cool, ventilated areas away from oxidizers; secondary containment for liquid spills.
Q. Methodological Recommendation :
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.
- Exposure Response : Immediate rinsing with water for skin/eye contact; avoid inducing vomiting if ingested (seek medical attention) .
How can researchers resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation) for this compound?
Advanced Research Focus
Discrepancies may arise from differences in experimental conditions (e.g., purity, solvent effects) or computational models. A systematic approach includes:
- Comparative Calorimetry : Repeat combustion calorimetry under controlled purity (≥99% via preparative HPLC).
- Computational Validation : Use density functional theory (DFT) to calculate thermodynamic parameters, benchmarking against experimental data.
Q. Methodological Recommendation :
- Data Harmonization : Publish raw datasets with metadata (e.g., instrumentation calibration logs) to enable cross-study validation .
What advanced strategies exist for analyzing the stereochemical stability of this compound under varying pH and temperature conditions?
Advanced Research Focus
The compound’s allylic alcohol moiety may undergo acid-catalyzed epimerization. To study this:
- Kinetic Analysis : Monitor isomer ratios via chiral HPLC at timed intervals under accelerated degradation conditions (e.g., 40°C, pH 2–10).
- Isotopic Labeling : Use deuterated solvents (D₂O) to trace proton exchange mechanisms.
Q. Methodological Recommendation :
- Dynamic NMR : Employ variable-temperature ¹H NMR to detect conformational changes in real time .
How can impurity profiles of this compound be mapped to optimize synthetic yield and purity?
Advanced Research Focus
and highlight common impurities in related alcohols, such as hydroxylated derivatives or chlorinated byproducts. For this compound:
- Impurity Identification : Use LC-MS/MS with collision-induced dissociation (CID) to fragment and characterize unknown peaks.
- Process Optimization : Adjust catalyst loading (e.g., palladium vs. platinum) to suppress side reactions.
Q. Methodological Recommendation :
- Design of Experiments (DoE) : Apply factorial design to evaluate interactions between reaction time, temperature, and catalyst type .
What computational and experimental methods are suitable for studying the compound’s reactivity in nucleophilic addition reactions?
Advanced Research Focus
The α,β-unsaturated alcohol structure predisposes it to Michael additions or epoxidation.
- Experimental : Track reaction progress using in-situ infrared (IR) spectroscopy to monitor carbonyl or epoxide formation.
- Computational : Simulate transition states using molecular dynamics (MD) to predict regioselectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
